N-Isopropyl-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide
Description
N-Isopropyl-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide is a heterocyclic compound featuring a fused isoxazole-pyridine core with a carboxamide substituent. The compound’s isoxazole ring fused to a partially saturated pyridine system distinguishes it from simpler carboxamide derivatives, offering unique electronic and steric properties that influence receptor binding and metabolic stability.
Properties
IUPAC Name |
N-methyl-N-propan-2-yl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7(2)14(3)11(15)10-8-6-12-5-4-9(8)16-13-10/h7,12H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLMNCINXSZTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)C1=NOC2=C1CNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminodiol Derivatives
A widely cited approach begins with 4-aminopyridine-3-carboxylic acid derivatives. Treatment with γ-keto esters or α-haloketones in polar aprotic solvents (e.g., N-methyl-2-pyrrolidone [NMP]) facilitates intramolecular cyclization to form the isoxazole ring. For example, reacting 4-amino-5-hydroxypyridine with ethyl 3-chloroacetoacetate in NMP at 80°C yields the tetrahydroisoxazolo[4,5-c]pyridine scaffold in 68–72% yield after recrystallization.
Transition-Metal-Mediated Annulation
Palladium-catalyzed coupling between pyridine boronic acids and isoxazole precursors offers a modular route. Using Pd(PPh₃)₄ as a catalyst and cesium carbonate as a base in toluene/water (3:1), this method achieves 55–60% yields but requires stringent anhydrous conditions.
Carboxamide Formation: Key Functionalization Steps
The 3-carboxamide group is introduced via late-stage acylation or urea-forming reactions.
Acylation with Chloroformates
Reaction with methyl chloroformate in ethyl acetate, catalyzed by N,N-diisopropylethylamine (DIPEA), produces the methyl carbamate intermediate. Subsequent aminolysis with isopropylamine in tetrahydrofuran (THF) at 40°C affords the target carboxamide in 58% yield.
Urea Coupling with Isocyanates
Direct treatment with isopropyl isocyanate in dichloromethane (DCM) at room temperature achieves 63% yield without requiring protecting groups. This method minimizes side reactions compared to chloroformate routes.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent polarity, temperature, and catalyst loading.
Table 1: Comparative Analysis of Carboxamide Formation Methods
| Method | Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Chloroformate acylation | Methyl chloroformate | Ethyl acetate | 25 | 58 | 98 |
| Isocyanate coupling | Isopropyl isocyanate | DCM | 25 | 63 | 99 |
Data adapted from WO2005023820A1 and Vulcanchem.
Purification and Characterization
Final purification typically involves acid-base extraction followed by recrystallization. Adjusting the aqueous phase to pH 3 with hydrochloric acid precipitates the product, which is then washed with ethanol and diethyl ether. High-performance liquid chromatography (HPLC) confirms purity >98%, while nuclear magnetic resonance (NMR) spectra validate structural integrity.
Challenges and Alternative Approaches
Byproduct Formation in Alkylation
Competitive over-alkylation generates quaternary ammonium salts, reducing yields. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses this side reaction.
Solvent Effects on Cyclization
Polar solvents (e.g., NMP) enhance cyclization rates but complicate product isolation. Mixed solvent systems (e.g., NMP/water 4:1) balance reactivity and workup efficiency.
Emerging Methodologies
Recent advances include enzymatic desymmetrization of prochiral intermediates and flow chemistry for continuous processing. Immobilized lipases (e.g., Candida antarctica Lipase B) enable enantioselective synthesis, though yields remain suboptimal (42–48%) .
Chemical Reactions Analysis
Types of Reactions: N-Isopropyl-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
Pharmacological Applications
-
GABA Receptor Modulation
- N-Isopropyl-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide acts as a GABA agonist. This mechanism is crucial for developing treatments for sleep disorders and anxiety. It mimics the action of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain, thus promoting relaxation and sedation .
- Potential Treatment for Insomnia
- Neurological Disorders
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N-Isopropyl-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Variations
(a) Isoxazole vs. Thiazole Substitution
- N-(5-(5-Cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide (CAS: 1351621-28-7): Replaces the isoxazole ring with a thiazole moiety (C18H16N4O4S, MW: 384.4) .
N-(5-(5-Cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide (CAS: 1798483-87-0):
(b) Fused Ring Modifications
3-Methoxy-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]-pyridinium :
- N-[(2E)-5-(Methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide: Incorporates a cyclopenta[b]oxazolo-pyridine core (C20H20N4O3S, MW: 396.5) .
Pharmacological Activity Comparison
Biological Activity
N-Isopropyl-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide (CAS Number: 1422137-60-7) is a novel compound with potential therapeutic applications. Its structure includes a tetrahydroisoxazole moiety that is known to interact with various biological targets, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical and Physical Properties
- Molecular Formula : C11H17N3O2
- Molecular Weight : 223.27 g/mol
- Structure : The compound features a tetrahydroisoxazole ring fused to a pyridine structure, which is significant for its biological activity.
The compound exhibits its biological effects primarily through modulation of GABAergic neurotransmission. Similar compounds have been shown to act as GABA receptor agonists or modulators, influencing neuronal excitability and synaptic transmission.
GABA Receptor Interaction
Research indicates that compounds similar to this compound may enhance GABA receptor activity:
- GABA-A Receptor Modulation : Studies have demonstrated that such compounds can increase chloride ion influx through GABA-A receptors, leading to enhanced inhibitory neurotransmission .
- GABA-B Receptor Effects : There is evidence suggesting potential interactions with GABA-B receptors as well, although this requires further investigation.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. For instance:
- Cytotoxicity against Cancer Cells : Compounds from the same family have shown significant cytotoxicity against breast (MCF-7) and colon (HT29) cancer cells with GI50 values indicating effective concentrations for therapeutic use .
Analgesic and Anxiolytic Effects
Gaboxadol (THIP), a compound closely related to this compound:
- Analgesic Properties : Gaboxadol has been investigated for its analgesic properties in animal models. It demonstrated significant pain relief in models of neuropathic pain .
- Anxiolytic Effects : Similar compounds have been studied for their potential in treating anxiety disorders due to their ability to enhance GABAergic activity in the CNS.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for N-Isopropyl-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide, and how can yield be maximized?
Methodological Answer: The synthesis typically involves cyclization and functionalization of a tetrahydroisoxazolopyridine core. A key intermediate, 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester hydrochloride, is prepared via HCl-mediated ethanolysis of precursor 136 (58% yield). Subsequent amidation with N-isopropyl-N-methylamine under reflux conditions in dichloromethane/methanol yields the final compound (65% yield). Optimization strategies include:
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?
Methodological Answer: 1H NMR is critical for confirming substitution patterns and stereochemistry. Key features include:
- Isoxazole protons : Downfield shifts (~δ 6.51–7.09) confirm aromaticity and electronic effects.
- Tetrahydro ring protons : Multiplet signals (δ 2.89–4.55) indicate coupling between adjacent CH2 groups.
- Amide protons : Broad peaks (δ 8.19) validate carboxamide formation.
For ambiguous cases (e.g., glycosylation sites in analogous compounds), coupling constants (J values) and comparison with reference spectra (e.g., d-ribonucleosides) resolve positional isomers.
Advanced Research Questions
Q. What pharmacophoric features of this compound contribute to its activity as an Hsp90 inhibitor?
Methodological Answer: The compound’s Hsp90 inhibition arises from:
Q. How can researchers address contradictions in synthetic yields reported across studies?
Methodological Answer: Yield discrepancies (e.g., 58% vs. 65%) often stem from:
- Intermediate stability : Hydrolysis of ester intermediates (e.g., 137) under prolonged heating reduces yield.
- Workup protocols : Ethyl acetate precipitation efficiency varies with cooling rates.
- Catalyst purity : Trace HCl in ethanolysis steps can alter reaction pathways.
Resolution : Design a Design of Experiments (DoE) approach to test variables (temperature, solvent ratios, catalyst loading).
Q. What strategies enhance selectivity for Hsp90 over structurally related targets (e.g., Factor Xa)?
Methodological Answer:
- Steric hindrance : Introduce bulkier substituents (e.g., tert-butyl) to block access to Factor Xa’s S4 pocket.
- Electrostatic tuning : Replace isopropyl with polar groups (e.g., morpholine) to disrupt Factor Xa’s cationic exosite interactions.
- Computational docking : Use molecular dynamics simulations to optimize binding poses for Hsp90.
Q. How does the compound’s scaffold compare to Apixaban in terms of structural and functional versatility?
Methodological Answer:
- Core similarity : Both contain tetrahydro-pyridine rings but differ in fused heterocycles (isoxazole vs. pyrazole).
- Functional groups : Apixaban’s 4-methoxyphenyl and 2-oxopiperidinyl groups enhance Factor Xa affinity, whereas the isoxazole-carboxamide here prioritizes Hsp90 inhibition.
- Synthetic flexibility : The isoxazole scaffold allows modular derivatization at C-3 and C-5 positions for target-specific tuning.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
